molecular formula C23H24N2O4 B4739032 TRANS-4-({[(9-OXO-10(9H)-ACRIDINYL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID

TRANS-4-({[(9-OXO-10(9H)-ACRIDINYL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4739032
M. Wt: 392.4 g/mol
InChI Key: JFMKUABNQSWPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRANS-4-({[(9-OXO-10(9H)-ACRIDINYL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with a unique structure that includes an acridine moiety, a cyclohexane ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-4-({[(9-OXO-10(9H)-ACRIDINYL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine moiety can be synthesized through a series of reactions, including cyclization and oxidation. The next step involves the introduction of the acetyl group, followed by the attachment of the amino group to form the amide bond. The final step includes the incorporation of the cyclohexane ring and the carboxylic acid group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as catalytic hydrogenation, high-pressure reactions, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

TRANS-4-({[(9-OXO-10(9H)-ACRIDINYL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s acridine moiety is of particular interest due to its potential interactions with DNA. This makes it a valuable tool for studying DNA-binding properties and developing new therapeutic agents.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with biological molecules suggests applications in drug development, particularly in the design of anticancer and antimicrobial agents.

Industry

In the industrial sector, the compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of TRANS-4-({[(9-OXO-10(9H)-ACRIDINYL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID involves its interaction with molecular targets such as DNA and proteins. The acridine moiety can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent. Additionally, the compound may interact with specific proteins, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acridine derivatives, such as:

  • 9-Aminoacridine
  • Acriflavine
  • Proflavine

Uniqueness

What sets TRANS-4-({[(9-OXO-10(9H)-ACRIDINYL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID apart is its combination of the acridine moiety with a cyclohexane ring and a carboxylic acid group. This unique structure provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[[[2-(9-oxoacridin-10-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-21(24-13-15-9-11-16(12-10-15)23(28)29)14-25-19-7-3-1-5-17(19)22(27)18-6-2-4-8-20(18)25/h1-8,15-16H,9-14H2,(H,24,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMKUABNQSWPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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TRANS-4-({[(9-OXO-10(9H)-ACRIDINYL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID
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TRANS-4-({[(9-OXO-10(9H)-ACRIDINYL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID
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TRANS-4-({[(9-OXO-10(9H)-ACRIDINYL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID
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TRANS-4-({[(9-OXO-10(9H)-ACRIDINYL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID
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TRANS-4-({[(9-OXO-10(9H)-ACRIDINYL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 6
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TRANS-4-({[(9-OXO-10(9H)-ACRIDINYL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID

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